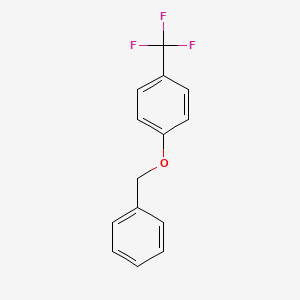

1-(苄氧基)-4-(三氟甲基)苯

描述

1-(Benzyloxy)-4-(trifluoromethyl)benzene, also known as 1-Bn-4-CF3-benzene, is a synthetic compound that is used in a variety of scientific research applications. It is a versatile molecule with a wide range of applications in organic synthesis and materials science. The compound has a unique combination of physical and chemical properties, making it an ideal choice for a variety of laboratory experiments.

科学研究应用

基于荧光的材料和技术

“1-(苄氧基)-4-(三氟甲基)苯”可用于基于荧光的材料及其相关技术的开发 . 这些技术包括分析技术、成像技术和传感技术,在过去一个世纪中,这些技术在各种基础研究领域和行业中得到了广泛的应用 .

基于有机分子的荧光团

该化合物还可用于基于有机分子的荧光团的开发 . 这些荧光团开创了生物学和材料科学的新纪元 .

碳中心自由基中间体的三氟甲基化

“1-(苄氧基)-4-(三氟甲基)苯”中的三氟甲基在碳中心自由基中间体的三氟甲基化中起着越来越重要的作用 . 此过程对于药物、农药和材料的开发至关重要 .

药物的开发

该化合物中的三氟甲基在药物的开发中发挥着重要作用 . 其独特的特性可以提高药物化合物的功效和稳定性 .

农药的开发

同样,“1-(苄氧基)-4-(三氟甲基)苯”可用于农药的开发 . 三氟甲基可以提高农药的有效性 .

材料科学

作用机制

Target of Action

Compounds containing the trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of 1-(Benzyloxy)-4-(trifluoromethyl)benzene is likely related to the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials .

Biochemical Pathways

The trifluoromethylation of carbon-centered radical intermediates is a key process . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

Pharmacokinetics

The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals have been studied, which could provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .

Result of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Action Environment

The relative reaction efficiency of different trifluoromethylation reagents has been studied, which could provide insights into the influence of environmental factors .

未来方向

The future directions of research into trifluoromethyl-containing compounds are promising. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The development of new synthesis methods and the study of their mechanisms of action will continue to be important areas of research .

生化分析

Biochemical Properties

1-(Benzyloxy)-4-(trifluoromethyl)benzene plays a role in biochemical reactions, particularly those involving carbon-centered radical intermediates . The trifluoromethyl group of this compound is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials

Cellular Effects

Compounds with a trifluoromethyl group have been found to play a significant role in various cellular processes

Molecular Mechanism

It is known that the trifluoromethyl group can participate in trifluoromethylation of carbon-centered radical intermediates This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that trifluoromethyl-containing compounds can participate in redox reactions , which may influence metabolic flux or metabolite levels.

属性

IUPAC Name |

1-phenylmethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRFAICCYVUTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383982 | |

| Record name | 4-Benzyloxybenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70097-65-3 | |

| Record name | 4-Benzyloxybenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 1-(Benzyloxy)-4-(trifluoromethyl)benzene used in the study of fluoxetine's electrochemical behavior?

A: The research aimed to understand the complex electrochemical oxidation of fluoxetine, which involves multiple potential reaction sites. 1-(Benzyloxy)-4-(trifluoromethyl)benzene, alongside N-methyl-3-phenylpropan-1-amine hydrochloride, served as a critical structural analog. By isolating the substituted aromatic nucleus present in fluoxetine, researchers could specifically investigate its role in the oxidation process without interference from the secondary amine group. This approach facilitated a more accurate and detailed understanding of how the aromatic structure contributes to fluoxetine's overall electrochemical behavior. [] You can find more details about the study here:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)

![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)